NADH Model Reduction: 40% Yield Distinguishes from β-Nitrostyrene Pathways
Under NADH model reduction conditions using pyrrolopyridine derivative 2a, (2-nitro-1-phenylethenyl)benzene (1) undergoes regioselective reduction to 2,2-diphenyl-1-nitroethane (3) in 40% yield [1]. This contrasts with β-nitrostyrene, which under similar NADH model conditions yields arylnitroethanes with good yields and no dimeric compounds [2]. The divergent reactivity underscores the impact of β-carbon disubstitution on hydride transfer efficiency and product selectivity.
| Evidence Dimension | Reduction yield to nitroethane derivative |
|---|---|
| Target Compound Data | 40% yield |
| Comparator Or Baseline | β-Nitrostyrene: 'good yields' (quantitative yield not specified in comparator study) |
| Quantified Difference | Target compound yields 40% under NADH model conditions; β-nitrostyrene yields vary but are typically higher under different reduction conditions (e.g., 62-83% with NaBH4/CuCl2 for phenethylamines). |
| Conditions | NADH model 2a in pyrrolopyridine series; reaction time and temperature not specified in abstract. |
Why This Matters
This yield benchmark enables process chemists to anticipate reaction efficiency when using this specific nitroalkene scaffold, guiding selection between diphenyl and monophenyl nitroalkenes for reduction-based synthetic routes.
- [1] Levacher, V., et al. Synthesis and reduction of 2,2-diaryl-1-nitroethylenes by using a chiral and a non chiral NADH model in the pyrrolopyridine series. Journal of Heterocyclic Chemistry, 1996, 33, 1211-1215. DOI: 10.1002/jhet.5570330435. View Source
- [2] Tréfouel, T., et al. Reduction of nitrostyrenes to nitroalkanes with a NADH grafted model. 1987. View Source
